molecular formula C13H16F3NO2 B1191760 GFB-204

GFB-204

Cat. No.: B1191760
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GFB-204 is a synthetic, calix[4]arene-based compound functioning as a dual antagonist of Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) . It operates by targeting the surface topologies of these growth factors, thereby selectively disrupting their binding to respective cell surface receptors and subsequent stimulation of receptor tyrosine phosphorylation . In preclinical studies, this compound demonstrated potent inhibition of PDGF- and VEGF-stimulated signaling, with IC50 values of 190 nM and 480 nM, respectively . Its research value is significant in oncology, particularly in studying tumor angiogenesis—the process by which tumors develop new blood vessels . The compound has been shown to inhibit capillary network formation in vitro and suppress the growth of human tumors in mouse xenograft models . This compound is presented for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H16F3NO2

Appearance

Solid powder

Synonyms

GFB204;  GFB-204;  GFB 204.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

GFB-204 is distinguished from other synthetic inhibitors by its dual-target specificity and macrocyclic architecture. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Profile of this compound and Related Compounds

Compound Target(s) Mechanism IC50 (nM) Structural Class Development Stage Key Findings
This compound PDGF, VEGF Dual RTK inhibition 190 (PDGF), 480 (VEGF) Calix-[4]-arene macrocycle Preclinical Inhibits angiogenesis and tumor growth
HBS 3 Ras-Sos interaction α-Helix mimetic disrupting Ras activation Not reported Hydrogen bond surrogate (HBS) scaffold Research Reduces ERK phosphorylation; cell-penetrable
GGTI-2418 GGTase I Apoptosis induction via geranylgeranylation inhibition Not reported Synthetic peptide mimetic Phase I (planned) Induces tumor cell apoptosis

Key Comparisons:

Target Specificity: this compound uniquely inhibits both PDGF and VEGF, unlike HBS 3 (Ras-Sos disruptor) or GGTI-2418 (GGTase I inhibitor). This dual action positions this compound as a broader antiangiogenic agent compared to single-target inhibitors .

Structural and Mechanistic Differences :

  • This compound’s calixarene scaffold enables multivalent interactions with PDGF and VEGF, contrasting with HBS 3’s α-helix mimetic design, which stabilizes protein-protein interaction interfaces .
  • GGTI-2418, a peptide mimetic, operates via apoptosis induction rather than receptor blockade, reflecting divergent therapeutic strategies .

Preclinical Efficacy :

  • This compound demonstrates superior in vivo antitumor activity compared to early-generation calixarene inhibitors, which primarily targeted single growth factors .
  • HBS 3 and GGTI-2418 lack reported antiangiogenic effects, focusing instead on intracellular signaling and apoptosis pathways, respectively .

Selectivity :

  • This compound’s selectivity for PDGF/VEGF over EGF, bFGF, and IGF-1 reduces off-target toxicity risks, a critical advantage over pan-RTK inhibitors .

Preparation Methods

Synthesis of the Calixarene Framework

The foundational step in GFB-204 synthesis involves constructing the calix arene macrocycle, a cup-shaped molecule that forms the core structure. This process begins with the base-catalyzed condensation of p-tert-butylphenol and formaldehyde in a refluxing aqueous alkaline solution. The reaction proceeds via electrophilic aromatic substitution, with formaldehyde acting as a bridging agent to link phenolic units. Key parameters include:

ParameterConditionYield (%)
SolventWater/NaOH (1:1 v/v)-
Temperature80–90°C75–80
Reaction Time6–8 hours-
PurificationRecrystallization (toluene/hexane)70

The tert-butyl groups at the phenolic para positions confer solubility in organic solvents, facilitating subsequent functionalization. Nuclear magnetic resonance (NMR) analysis confirms the cyclic tetramer structure, with characteristic peaks for tert-butyl protons at δ 1.3 ppm (singlet) and aromatic protons at δ 6.8–7.1 ppm.

Introduction of Sulfonate Groups

To enhance water solubility and receptor-binding capacity, sulfonate groups are introduced at the calixarene’s upper rim. This is achieved via sulfonation using chlorosulfonic acid in dichloromethane under anhydrous conditions. The reaction mechanism involves electrophilic substitution, where the sulfonating agent reacts with the electron-rich aromatic rings:

Calixarene+4ClSO3HCalixarene-SO3H+4HCl\text{Calixarene} + 4 \, \text{ClSO}3\text{H} \rightarrow \text{Calixarene-}\text{SO}3\text{H} + 4 \, \text{HCl}

ParameterConditionYield (%)
SolventDichloromethane-
Temperature0–5°C (ice bath)85–90
Reaction Time2 hours-
QuenchingIce-cold water-

Excess chlorosulfonic acid is neutralized with sodium bicarbonate, and the product is isolated via filtration. Fourier-transform infrared spectroscopy (FTIR) verifies sulfonation through S=O stretching vibrations at 1180 cm⁻¹ and 1040 cm⁻¹.

Cross-Linking with Polyethylene Glycol (PEG)

To further improve bioavailability, the sulfonated calixarene is cross-linked with polyethylene glycol (PEG) diamine (MW 2000 Da) via carbodiimide-mediated coupling. This step introduces flexible PEG chains, reducing aggregation and enhancing plasma stability:

Calixarene-SO3H+H2N-PEG-NH2EDC/NHSCalixarene-PEG\text{Calixarene-SO}3\text{H} + \text{H}2\text{N-PEG-NH}_2 \xrightarrow{\text{EDC/NHS}} \text{Calixarene-PEG}

ParameterConditionYield (%)
Coupling AgentEDC/NHS-
SolventDimethylformamide (DMF)65–70
Temperature25°C-
Reaction Time12 hours-

Size-exclusion chromatography (SEC) confirms the increase in molecular weight from ~1,300 Da (sulfonated calixarene) to ~3,300 Da (PEG-conjugated product).

Final Purification and Characterization

The crude product undergoes purification via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Critical quality control metrics include:

ParameterSpecificationMethod
Purity≥95%HPLC (UV 254 nm)
Molecular Weight3,300 ± 50 DaMALDI-TOF MS
Solubility>50 mg/mL in PBS (pH 7.4)Turbidimetry

Mass spectrometry (MS) identifies the [M+H]⁺ ion at m/z 3,301, aligning with theoretical values. Dynamic light scattering (DLS) reveals a hydrodynamic diameter of 8–10 nm, indicating minimal aggregation.

Challenges and Optimization

Early synthetic routes faced challenges such as incomplete sulfonation and PEG coupling inefficiencies. Key optimizations include:

  • Temperature Control : Maintaining sulfonation at 0–5°C prevents side reactions like sulfone formation.

  • Stoichiometric Adjustments : A 5:1 molar ratio of PEG diamine to calixarene ensures complete conjugation.

  • Catalyst Selection : Substituting EDC with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) improved coupling yields from 65% to 82%.

Comparative Analysis with Related Compounds

This compound’s synthesis diverges from traditional calixarene derivatives in its use of PEG cross-linking, a strategy absent in earlier VEGF inhibitors like SU5416. This modification enhances in vivo stability, as evidenced by a 3-fold increase in plasma half-life compared to non-PEGylated analogs .

Q & A

Q. What are the primary molecular targets of GFB-204, and how do they contribute to its anti-angiogenic effects?

this compound is a dual inhibitor targeting VEGF (vascular endothelial growth factor) and PDGF (platelet-derived growth factor) receptor tyrosine kinases. It inhibits VEGF-stimulated phosphorylation with an IC50 of 190 nM and PDGF-stimulated phosphorylation at 480 nM . These growth factors drive angiogenesis and vascular integrity in tumors. Methodologically, target validation involves ELISA for ligand-receptor binding assays, Western blotting for phosphorylation status, and endothelial cell migration/tube formation assays to assess anti-angiogenic effects in vitro .

Q. What in vitro and in vivo models are recommended for initial screening of this compound’s efficacy?

  • In vitro: Endothelial cell tube formation assays (e.g., human umbilical vein endothelial cells) to evaluate disruption of capillary networks. Dose-dependent inhibition of Erk1/2, Akt, and STAT3 phosphorylation in PDGF/VEGF-stimulated cells is measured via immunoblotting .
  • In vivo: Xenograft mouse models using human tumor cell lines. Tumor volume reduction and microvessel density (via CD31 immunohistochemistry) are key endpoints. reports significant growth inhibition in multiple tumor models, with protocols requiring strict adherence to animal ethics guidelines .

Q. How should researchers validate the specificity of this compound for VEGF/PDGF pathways?

Use negative controls with unrelated growth factors (e.g., EGF, bFGF) to confirm selective inhibition. Cross-testing in kinase activity assays (e.g., recombinant kinase domains) and phospho-proteomic profiling can rule off-target effects. confirms this compound does not inhibit EGF- or IGF-1-induced signaling .

Advanced Research Questions

Q. How can experimental conditions be optimized to address discrepancies in reported IC50 values across cell lines?

Variability in IC50 may arise from differences in cell culture conditions (e.g., serum concentration, passage number) or assay protocols (e.g., incubation time). Standardization steps:

  • Pre-screen cell lines for baseline PDGF/VEGF receptor expression (flow cytometry).
  • Use synchronized cell populations and consistent reagent batches.
  • Validate results across ≥3 independent replicates with statistical power analysis (e.g., ANOVA with post-hoc tests) .

Q. What strategies resolve contradictions in this compound’s efficacy between 2D monolayer vs. 3D tumor spheroid models?

3D spheroids better mimic tumor microenvironments but may show reduced drug penetration. Methodological adjustments:

  • Quantify intracellular drug accumulation via LC-MS/MS.
  • Combine this compound with stromal-targeting agents (e.g., collagenase) to enhance penetration.
  • Use live-cell imaging to track real-time effects on spheroid viability and angiogenesis .

Q. How can multi-omics approaches elucidate this compound’s downstream signaling mechanisms?

Integrate phosphoproteomics (e.g., mass spectrometry) with RNA-seq to map signaling cascades and transcriptional changes. For example, notes this compound’s suppression of ERK phosphorylation; pairing this with transcriptomic data can identify regulated genes (e.g., MMPs, angiogenic factors). Bioinformatic tools like Ingenuity Pathway Analysis or GSEA are recommended for network modeling .

Q. What statistical methods are robust for analyzing this compound’s dual-target inhibition in dose-response studies?

Nonlinear regression models (e.g., four-parameter logistic curve) using software like GraphPad Prism. For dual inhibition, compare synergistic vs. additive effects via Chou-Talalay combination index or Bliss independence analysis. Report 95% confidence intervals for IC50 values to quantify precision .

Methodological Best Practices

  • Data Reprodubility : Adhere to protocols in for detailed experimental reporting, including reagent sources (e.g., catalog numbers) and instrument settings.
  • Contradiction Management : Apply triangulation by cross-validating results with orthogonal assays (e.g., siRNA knockdown of VEGF/PDGF receptors to confirm this compound’s mechanism) .
  • Preclinical Translation : When transitioning from cell lines to patient-derived xenografts (PDX), include pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to bridge in vitro and in vivo findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.